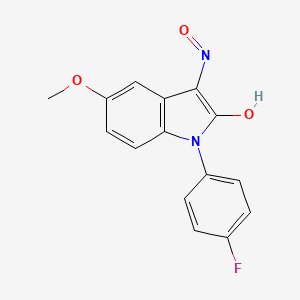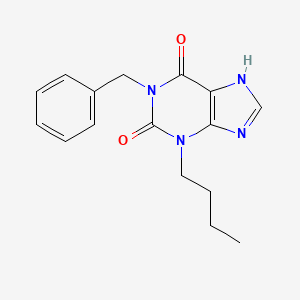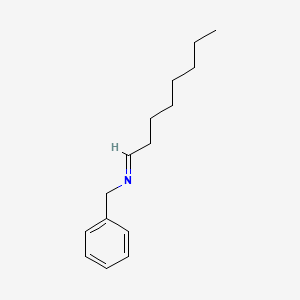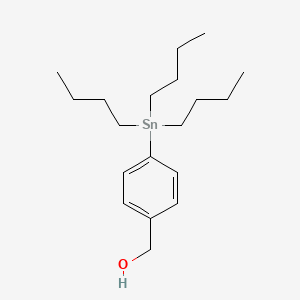![molecular formula C32H36N2O2 B14283357 2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] CAS No. 122098-02-6](/img/structure/B14283357.png)
2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two benzoxazole rings connected by a phenylene bridge, with isopropyl groups attached to the benzoxazole rings. It is commonly used in research due to its fluorescent properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] typically involves the condensation of 1,4-phenylenediamine with 2,4-di(propan-2-yl)benzoxazole under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzoxazole rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the benzoxazole rings, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted benzoxazoles.
Scientific Research Applications
2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and chromatography.
Biology: Employed in the study of biological systems due to its ability to interact with biomolecules and its fluorescent properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are attributed to the conjugated system of the benzoxazole rings, which allows it to absorb and emit light at specific wavelengths. This property is exploited in various applications, including imaging and sensing.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Known for its use as a scintillation luminophore.
2,2’-p-Phenylene-bis(5-phenyloxazole): Utilized in fluorescence applications.
4,4’-Bis(2-benzoxazolyl)stilbene: Used as a fluorescent whitening agent.
Uniqueness
2,2’-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole] stands out due to its high stability, unique structural features, and versatile applications in various fields. Its isopropyl groups provide additional steric hindrance, enhancing its stability and making it suitable for use in harsh conditions.
Properties
CAS No. |
122098-02-6 |
|---|---|
Molecular Formula |
C32H36N2O2 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-[4-[5,7-di(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl]-5,7-di(propan-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C32H36N2O2/c1-17(2)23-13-25(19(5)6)29-27(15-23)33-31(35-29)21-9-11-22(12-10-21)32-34-28-16-24(18(3)4)14-26(20(7)8)30(28)36-32/h9-20H,1-8H3 |
InChI Key |
INDRTXUEQUNQMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C4=NC5=CC(=CC(=C5O4)C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol](/img/structure/B14283292.png)

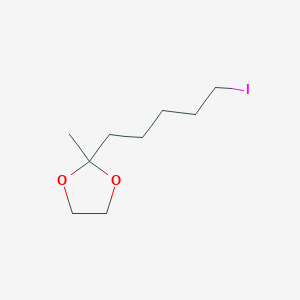
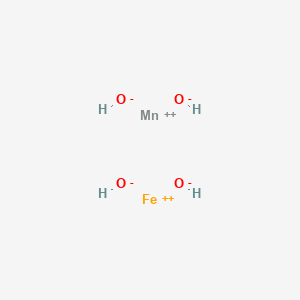

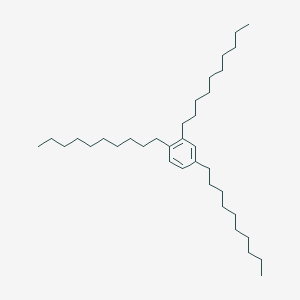

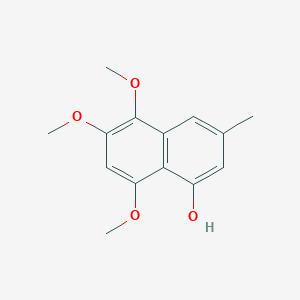
![1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14283325.png)
